molecular formula CH8N4S2 B1620687 Hydrazinium dithiocarbazate CAS No. 20469-71-0

Hydrazinium dithiocarbazate

Cat. No.: B1620687
CAS No.: 20469-71-0
M. Wt: 140.24 g/mol
InChI Key: KFHUWANHHNTMEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydrazinium dithiocarbazate is a key chemical intermediate for synthesizing dithiocarbazate Schiff base ligands. These ligands are renowned in coordination chemistry for their ability to spontaneously coordinate with a wide range of metal ions, including main group and transition metals, to form complexes with unique geometries and a poly-chelate mode of coordination . The resulting Schiff base ligands, typically bidentate, act through a soft sulfur (S) and a hard nitrogen (N) donor atom, which facilitates the formation of stable metal complexes . Functionalizing these Schiff bases with different aldehydes can introduce additional nitrogen or oxygen donor atoms, increasing the coordination mode from bi- to tri- or even tetra-dentate, which can enhance the stability and generate new biological activities for the resulting complexes . The metal complexes derived from these ligands possess a broad scale of biological applications, serving as antibacterial, antifungal, anticancer, antimalarial, and antiprotozoal agents, and are also known to contribute to DNA binding . Beyond life sciences, these compounds have industrial relevance as petrochemical catalysts and are used in the analysis of trace metal ions . Thione to thiol tautomerism in the dithiocarbazate structure plays a critical role in defining the distinct coordination geometries around metal centers . This product is intended for research and further chemical manufacturing in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

20469-71-0

Molecular Formula

CH8N4S2

Molecular Weight

140.24 g/mol

IUPAC Name

aminocarbamodithioic acid;hydrazine

InChI

InChI=1S/CH4N2S2.H4N2/c2-3-1(4)5;1-2/h2H2,(H2,3,4,5);1-2H2

InChI Key

KFHUWANHHNTMEK-UHFFFAOYSA-N

SMILES

C(=S)(NN)S.NN

Canonical SMILES

C(=S)(NN)S.NN

Other CAS No.

20469-71-0

physical_description

WetSolid

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of hydrazinecarbodithioic acid, compd. with hydrazine (1:1) typically involves the reaction of hydrazine with carbon disulfide, followed by the addition of another equivalent of hydrazine. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained. The general reaction can be represented as follows:

CS2+2N2H4N2H4CS2N2H4 \text{CS}_2 + 2 \text{N}_2\text{H}_4 \rightarrow \text{N}_2\text{H}_4\text{CS}_2\text{N}_2\text{H}_4 CS2​+2N2​H4​→N2​H4​CS2​N2​H4​

Comparison with Similar Compounds

Stability and Reactivity
Compound Stability Key Reactivity
Hydrazinium dithiocarbazate Decomposes on heating/solution Forms hydrazines for hydrazone synthesis
S-Alkyldithiocarbazates (e.g., S-benzyldithiocarbazate) Stable under reflux conditions Act as ligands for metal complexes (Cu, Ni, Zn)
S-Methyldithiocarbazate Moderate thermal stability Forms Schiff bases with aldehydes/ketones

Key Differences :

  • HDTC is primarily a reactive precursor, whereas S-alkyl/aryl derivatives (e.g., S-benzyldithiocarbazate) are stable ligands for coordination chemistry .
  • Substituent effects: Larger alkyl/aryl groups (e.g., benzyl) on dithiocarbazate reduce bioactivity compared to methyl groups .
Structural Features
  • HDTC Derivatives : Hydrazones derived from HDTC exhibit planar geometries with inversion symmetry .
  • S-Alkyldithiocarbazates : Schiff bases from S-alkyldithiocarbazates adopt tridentate (N,N,S) or tetradentate (N,N,S,O) coordination modes in metal complexes . For example, Cu(II) complexes with S-methyldithiocarbazate Schiff bases show distorted square-planar geometries .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing hydrazinium dithiocarbazate and its Schiff base derivatives?

  • Methodological Answer : this compound derivatives are typically synthesized via condensation reactions between hydrazinecarbothioamide and aldehydes/ketones. For example, refluxing equimolar amounts of 2-hydroxy-3-methoxybenzaldehyde and hydrazinecarbothioamide in ethanol under acidic conditions yields Schiff base ligands. Purification involves recrystallization, and characterization employs IR spectroscopy (C=N stretch at ~1600 cm⁻¹) and elemental analysis . For structural confirmation, single-crystal X-ray diffraction (using SHELX software ) is critical.

Q. How can researchers safely handle this compound in laboratory settings?

  • Methodological Answer : Due to its acute toxicity and potential carcinogenicity (as noted in safety data sheets), handling requires strict protocols:

  • Use fume hoods for synthesis and purification to avoid inhalation .
  • Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Store in airtight containers away from heat and oxidizing agents .

Q. What spectroscopic techniques are essential for characterizing this compound complexes?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., ν(N–H) at ~3200 cm⁻¹, ν(C=S) at ~700 cm⁻¹) .
  • NMR Spectroscopy : ¹H/¹³C NMR confirms ligand coordination shifts (e.g., deshielding of azomethine protons upon metal binding) .
  • X-ray Crystallography : Resolves bond lengths/angles (e.g., M–S bond distances in copper(II) complexes ). Use SHELXL for refinement and WinGX/ORTEP for visualization .

Advanced Research Questions

Q. How do structural variations in dithiocarbazate Schiff bases influence their coordination chemistry and biological activity?

  • Methodological Answer :

  • Ligand Design : Introduce electron-donating/withdrawing groups (e.g., –OCH₃, –NO₂) to modulate metal-binding affinity. For example, methoxy-substituted ligands enhance stabilization of octahedral tin(IV) complexes .
  • Biological Assays : Test antimicrobial activity via MIC assays against Gram-positive/negative bacteria. Correlate results with Hammett constants (σ) of substituents to establish structure-activity relationships .

Q. What strategies resolve contradictions in reported catalytic efficiencies of dithiocarbazate complexes?

  • Methodological Answer :

  • Reaction Condition Optimization : Vary solvent polarity, temperature, and oxidant (e.g., tert-butyl hydroperoxide vs. H₂O₂) in cyclohexane oxidation assays. Monitor KA oil (ketone-alcohol) yield via GC-MS .
  • Mechanistic Studies : Use EPR to detect radical intermediates or DFT calculations (e.g., Gaussian09) to model transition states .

Q. How can computational methods predict the vibrational and electronic properties of dithiocarbazate complexes?

  • Methodological Answer :

  • Vibrational Analysis : Apply semi-empirical methods (AM1, PM3) to calculate IR frequencies. Compare with experimental data to assign modes (e.g., ν(N–N) at ~950 cm⁻¹) .
  • Electronic Structure Modeling : Use DFT (B3LYP/6-31G*) to compute HOMO-LUMO gaps and predict redox behavior in copper(I/II) complexes .

Key Considerations for Experimental Design

  • Reproducibility : Document crystal growth conditions (solvent, temperature) to ensure structural consistency .
  • Data Validation : Cross-check computational results (e.g., bond lengths) with crystallographic data .
  • Ethical Compliance : Adopt FINER criteria (Feasible, Novel, Ethical) when designing biological studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.